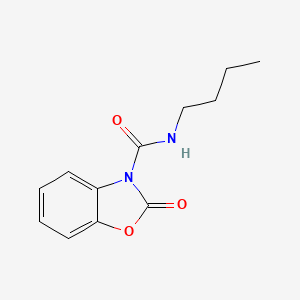
4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethylthio group at the 5-position, and a carbonyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Thioether Formation: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted isoxazoles.
科学的研究の応用
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as isoxazoles are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The bromine and ethylthio groups can enhance its binding affinity to molecular targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-Bromo-5-methylisoxazol-3-ol: Similar structure but lacks the ethylthio group.
5-Ethylthio-3-isoxazolol: Similar structure but lacks the bromine atom.
4-Bromo-3-isoxazolamine: Similar structure but has an amino group instead of the ethylthio group.
Uniqueness
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the bromine and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
特性
CAS番号 |
89661-20-1 |
|---|---|
分子式 |
C6H8BrNO2S |
分子量 |
238.10 g/mol |
IUPAC名 |
4-bromo-5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8BrNO2S/c1-2-11-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChIキー |
ZGZGDACPIDJGGX-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=C(C(=O)NO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


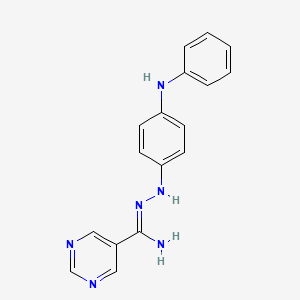
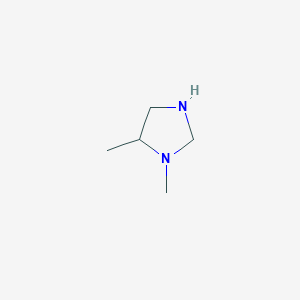
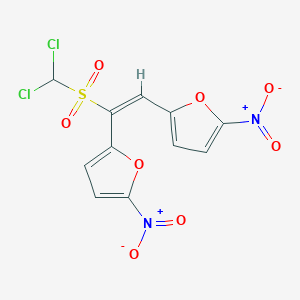
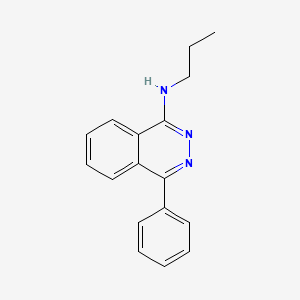
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)

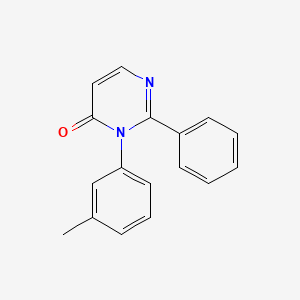
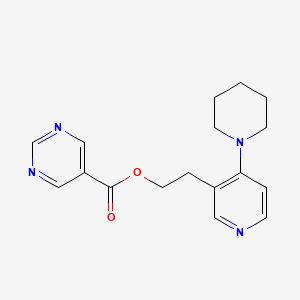
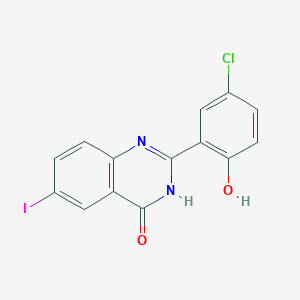
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
